molecular formula C23H21N3O3S B11609737 (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11609737
M. Wt: 419.5 g/mol
InChI Key: MVASNONONMJORK-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" belongs to the thiazolo-triazine-dione class, characterized by a fused heterocyclic core with a benzylidene moiety at position 2 and a benzyl substituent at position 6.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

(2E)-6-benzyl-2-[(2-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H21N3O3S/c1-2-3-13-29-19-12-8-7-11-17(19)15-20-22(28)26-23(30-20)24-21(27)18(25-26)14-16-9-5-4-6-10-16/h4-12,15H,2-3,13-14H2,1H3/b20-15+

InChI Key

MVASNONONMJORK-HMMYKYKNSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2

Origin of Product

United States

Biological Activity

(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-triazine core structure that is known for its diverse biological activities. Its molecular formula is C21H22N4O3SC_{21}H_{22}N_4O_3S with a molecular weight of approximately 398.49 g/mol. The structural uniqueness arises from the presence of both benzyl and butoxy substituents which may influence its interaction with biological targets.

Property Value
Molecular FormulaC21H22N4O3SC_{21}H_{22}N_4O_3S
Molecular Weight398.49 g/mol
IUPAC Name(2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exhibit significant anticancer properties. Research published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo-triazine compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Case Study:
A study involving a series of thiazolo-triazine derivatives showed that one compound exhibited IC50 values in the low micromolar range against human breast cancer cells (MCF-7). The mechanism was attributed to the downregulation of Bcl-2 and upregulation of Bax proteins leading to mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Case Study:
In a comparative analysis of various thiazole derivatives, (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .

The proposed mechanisms for the biological activities of (2E)-6-benzyl-2-(2-butoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.
  • Mitochondrial Dysfunction: Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.
  • Membrane Disruption: Interaction with lipid membranes causing permeability changes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:

Compound Name/ID Position 6 Substituent Benzylidene Substituent Isomerism Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features
Target Compound Benzyl 2-Butoxy E Not available Not available N/A N/A
Methyl 4-Dimethylamino E C₁₅H₁₄N₄O₂S Not reported N/A Not reported
Benzyl 3-Ethoxy-4-propoxy Z C₂₂H₂₃N₃O₄S Not reported N/A Not reported
Phenyl 2-Allyloxy E C₂₁H₁₅N₃O₃S Not reported N/A SMILES: C=CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
(11a) 5-Methylfuran-2-yl 2,4,6-Trimethyl Z C₂₀H₁₀N₄O₃S 243–246 68 IR: 3436, 3173 cm⁻¹ (NH); ¹H NMR: δ 2.24 (CH₃), 7.94 (=CH)
(11b) 5-Methylfuran-2-yl 4-Cyano Z C₂₂H₁₇N₃O₃S 213–215 68 IR: 3423, 3119 cm⁻¹ (NH); ¹H NMR: δ 8.01 (=CH)
(12) N/A (quinazoline core) N/A N/A C₁₇H₁₀N₄O₃ 268–269 57 IR: 3217 cm⁻¹ (NH), 2220 cm⁻¹ (CN); ¹H NMR: δ 9.59 (NH, exchangeable)

Key Observations

Substituent Effects: Position 6: The benzyl group in the target compound and enhances lipophilicity compared to methyl () or furan-based substituents (). Benzylidene Substituents: Alkoxy groups (butoxy, ethoxy, propoxy) improve solubility, while electron-withdrawing groups (e.g., 4-cyano in 11b) may enhance stability or binding specificity .

Isomerism (E vs. Z) :

  • The E-configuration in the target compound and likely results in a less sterically hindered structure compared to Z-isomers (e.g., ), which may adopt a folded conformation. This could influence intermolecular interactions and crystallinity, as seen in the higher melting point of Z-isomer 11a (243–246°C) .

Synthesis and Yields :

  • Yields for analogues range from 57–68%, suggesting moderate synthetic feasibility. The condensation of aldehydes with thiouracil derivatives () is a common method, applicable to the target compound .

Spectral Characteristics :

  • IR : CN stretches (~2200 cm⁻¹) and NH bands (~3200–3400 cm⁻¹) are consistent across analogues.
  • NMR : Aromatic protons and substituent-specific signals (e.g., allyloxy protons in ) provide structural confirmation .

Implications for Research

  • Drug Design : The 2-butoxy group in the target compound may balance lipophilicity and solubility, advantageous for membrane permeability. Comparative studies with (Z-isomer) could clarify stereochemical impacts on bioactivity.
  • Structure-Activity Relationships (SAR) : The lack of biological data in the evidence limits direct SAR conclusions. However, substituent trends (e.g., electron-rich vs. electron-deficient benzylidene groups) align with strategies for optimizing acetylcholinesterase inhibition or neuroprotection, as seen in unrelated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.